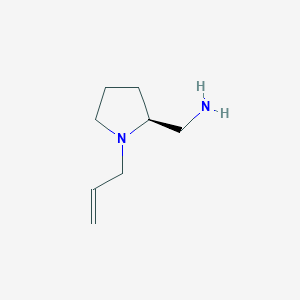

(S)-(1-Allylpyrrolidin-2-yl)methanamine

説明

(S)-(1-Allylpyrrolidin-2-yl)methanamine is an organic compound that features a pyrrolidine ring substituted with an allyl group and a methanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base like sodium hydride.

Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

化学反応の分析

Types of Reactions

(S)-(1-Allylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the methanamine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

科学的研究の応用

Chemistry

(S)-(1-Allylpyrrolidin-2-yl)methanamine serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it valuable in the development of pharmaceuticals and other organic compounds. The compound's ability to participate in various chemical reactions enhances its utility in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

- Receptor Interactions : The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of neurological function modulation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Medicine

The therapeutic potential of this compound is being explored in various areas:

- Neurological Disorders : Its ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as depression and anxiety.

- Pain Management : Studies have indicated that both enantiomers of pyrrolidine derivatives can effectively block opioid receptors, suggesting their potential in pain relief strategies.

Industry

In industrial applications, this compound is utilized in the production of:

- Polymers and Resins : Its chemical properties facilitate the development of new materials with desirable physical characteristics.

- Organic Semiconductors : The compound may play a role in developing electronic materials due to its conductive properties.

Case Study 1: Receptor Binding Studies

A study assessed the binding affinity of this compound to various receptors. Results indicated moderate affinity towards serotonin receptors, suggesting potential applications in mood regulation therapies .

Case Study 2: Antimicrobial Activity

Research conducted by Ukrainets et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of bacterial strains. This finding opens avenues for developing new antimicrobial agents based on this compound.

Data Table: Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Useful in pharmaceutical development |

| Biology | Receptor interactions | Potential modulation of neurological functions |

| Medicine | Treatment for neurological disorders | Effective in blocking opioid receptors |

| Industry | Production of polymers and resins | Valuable for creating new materials |

作用機序

The mechanism of action of (S)-(1-Allylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits.

類似化合物との比較

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a precursor in organic synthesis.

Allylamine: Contains an allyl group and an amine group, used in the production of pharmaceuticals and agrochemicals.

Methanamine: A simple amine, used as a building block in organic synthesis.

Uniqueness

(S)-(1-Allylpyrrolidin-2-yl)methanamine is unique due to its combination of a pyrrolidine ring, an allyl group, and a methanamine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

(S)-(1-Allylpyrrolidin-2-yl)methanamine is a compound characterized by its unique structural features, including a pyrrolidine ring, an allyl group, and a methanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and therapeutic applications, particularly in neurology. This article explores the biological activity of this compound through various studies, highlighting its interactions with receptors and enzymes, synthesis methods, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_19N_3, with a molecular weight of approximately 197.29 g/mol. Its structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

- Allyl Group : Contributes to the compound's reactivity.

- Methanamine Group : Serves as a basic amine functional group.

The stereochemistry indicated by the "S" designation suggests specific spatial arrangements that can significantly influence both chemical behavior and biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Although specific mechanisms remain largely uncharacterized in the literature, preliminary studies suggest:

- Binding Affinity : The compound has been evaluated for its binding affinity to dopamine D2 receptors, showing promising results that indicate potential use in neuropharmacology .

Therapeutic Applications

The compound is under investigation for several therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Receptor Binding Studies :

- Chemical Transformations :

- Pharmacological Studies :

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available pyrrolidine derivatives.

- Allylation Reaction : An allylation step introduces the allyl group into the pyrrolidine framework.

- Amine Formation : The final step involves converting the resulting intermediate into the methanamine derivative through reductive amination or similar methods.

Comparative Analysis with Related Compounds

A comparison table illustrating the structural features and biological activities of related compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring + Allyl + Amine | Potential D2 receptor ligand |

| (R)-(1-Methylpyrrolidin-2-yl)methanamine | Methyl instead of Allyl | Similar but less reactive |

| N-Allylhexahydro-1H-pyrrolizin-1-amine | Hexahydro ring | Different reactivity profile |

Q & A

Q. What are the primary synthetic routes for (S)-(1-Allylpyrrolidin-2-yl)methanamine, and how do reaction conditions influence enantiomeric purity?

Basic Research Focus

The synthesis typically involves nucleophilic substitution or reductive amination, leveraging chiral precursors or catalysts to achieve enantioselectivity. For example:

- Chiral Pool Synthesis : Starting from (S)-pyrrolidin-2-ylmethanamine, allylation via allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Temperature control (0–25°C) minimizes racemization .

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) with palladium catalysts enables allylic amination, achieving >90% enantiomeric excess (ee) in optimized conditions .

Basic Research Focus

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (95:5); retention time differences confirm ee .

- Polarimetry : Specific rotation ([α]D) comparisons against literature values (e.g., [α]D = +42° for (S)-enantiomer in DMSO) .

Advanced Method :

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers in ¹H NMR .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

Basic Research Focus

- By-products : Unreacted allyl bromide, N-alkylated side products.

- Detection : LC-MS (m/z 155 for target vs. m/z 137 for de-allylated impurity) .

Advanced Mitigation :

- Solid-Phase Extraction : C18 cartridges remove hydrophobic impurities.

- Crystallization : Ethanol/water recrystallization reduces polar contaminants .

Q. How does the allyl group influence physicochemical properties compared to alkyl analogs?

Advanced Research Focus

- Solubility : Allyl substitution increases hydrophobicity (logP ≈ 1.2) vs. ethyl analogs (logP ≈ 0.5) .

- Reactivity : Allyl groups participate in [2,3]-sigmatropic rearrangements under acidic conditions, requiring neutral pH storage .

Advanced Research Focus

- Molecular Docking : Targeting GPCRs (e.g., dopamine receptors) using AutoDock Vina. The allyl group enhances steric complementarity in hydrophobic pockets .

- QSAR Models : Hammett σ constants for substituents correlate with antimicrobial activity (R² = 0.89 in triazole derivatives) .

Q. How to resolve contradictions in pharmacological activity across studies?

Advanced Methodology

- Meta-Analysis : Compare enantiomeric purity, assay protocols (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from >5% (R)-enantiomer contamination .

- Structural Analogs : Test derivatives to isolate pharmacophore contributions (e.g., allyl vs. propyl groups) .

Q. What are optimal storage conditions for this compound?

Basic Guidelines

特性

IUPAC Name |

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKTSVPJJNEMQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。